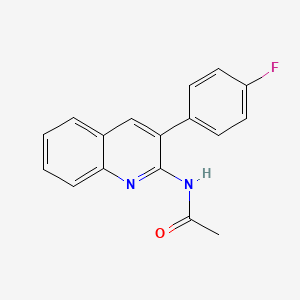![molecular formula C18H42O6Si2 B14119569 3-[2-[3-[Diethoxy(methyl)silyl]propoxy]ethoxy]propyl-diethoxy-methylsilane](/img/structure/B14119569.png)
3-[2-[3-[Diethoxy(methyl)silyl]propoxy]ethoxy]propyl-diethoxy-methylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-[3-[Diethoxy(methyl)silyl]propoxy]ethoxy]propyl-diethoxy-methylsilane is a versatile organosilicon compound known for its unique chemical properties and wide range of applications. This compound is characterized by its silane functional groups, which make it highly reactive and suitable for various industrial and scientific purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[3-[Diethoxy(methyl)silyl]propoxy]ethoxy]propyl-diethoxy-methylsilane typically involves the reaction of diethoxy(methyl)silane with propylene oxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The general reaction scheme can be represented as follows:
Diethoxy(methyl)silane+Propylene oxide→this compound
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[2-[3-[Diethoxy(methyl)silyl]propoxy]ethoxy]propyl-diethoxy-methylsilane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and ethanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The ethoxy groups can be substituted with other functional groups, such as amino or epoxy groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Substitution: Various reagents like amines or epoxides under controlled temperature and pressure.
Major Products
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane polymers.
Substitution: Functionalized silanes with different organic groups.
Scientific Research Applications
3-[2-[3-[Diethoxy(methyl)silyl]propoxy]ethoxy]propyl-diethoxy-methylsilane has numerous applications in scientific research, including:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Utilized in drug delivery systems to enhance the bioavailability of therapeutic agents.
Industry: Applied in the production of advanced materials, such as coatings, adhesives, and sealants, to improve their mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 3-[2-[3-[Diethoxy(methyl)silyl]propoxy]ethoxy]propyl-diethoxy-methylsilane involves the formation of siloxane bonds through hydrolysis and condensation reactions. The compound’s silane groups react with hydroxyl groups on surfaces, forming strong covalent bonds. This interaction enhances the adhesion and stability of the modified materials.
Comparison with Similar Compounds
Similar Compounds
- 3-Glycidoxypropylmethyldiethoxysilane
- 3-Aminopropyl(diethoxy)methylsilane
- Diethoxy(3-glycidyloxypropyl)methylsilane
Uniqueness
Compared to similar compounds, 3-[2-[3-[Diethoxy(methyl)silyl]propoxy]ethoxy]propyl-diethoxy-methylsilane offers unique advantages, such as:
- Enhanced Reactivity : The presence of multiple ethoxy groups increases its reactivity, making it suitable for a wider range of applications.
- Versatility : Its ability to undergo various chemical reactions allows for extensive functionalization and customization.
- Improved Stability : The compound’s siloxane bonds provide enhanced thermal and chemical stability, making it ideal for demanding applications.
Properties
Molecular Formula |
C18H42O6Si2 |
|---|---|
Molecular Weight |
410.7 g/mol |
IUPAC Name |
3-[2-[3-[diethoxy(methyl)silyl]propoxy]ethoxy]propyl-diethoxy-methylsilane |
InChI |
InChI=1S/C18H42O6Si2/c1-7-21-25(5,22-8-2)17-11-13-19-15-16-20-14-12-18-26(6,23-9-3)24-10-4/h7-18H2,1-6H3 |
InChI Key |
FGLWTMCIPQKWOR-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C)(CCCOCCOCCC[Si](C)(OCC)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-({2,4,5-Tris[(4-carboxyphenyl)sulfanyl]-3,6-dicyanophenyl}sulfanyl)benzoic acid](/img/structure/B14119491.png)
![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(4-nitrophenyl)acetamide](/img/structure/B14119494.png)



![tert-Butyl [(1S,3R)-4-hydroxy-1-(hydroxymethyl)-3-methylbutyl]carbamate](/img/structure/B14119535.png)


![3-[4-(Methoxycarbonyl)-5-methylfur-2-yl]acrylic acid](/img/structure/B14119552.png)


![N-(4-bromophenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14119564.png)
![3-(Thiophen-2-yl)benzo[b]thiophene](/img/structure/B14119568.png)
